Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(4-nitrophenyl)propanoate
Description
Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(4-nitrophenyl)propanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a hydroxyl group, and a 4-nitrophenyl substituent. This compound is critical in pharmaceutical synthesis, particularly for intermediates in protease inhibitors or peptidomimetics due to its stereochemical precision and functional group diversity. Its molecular formula is C₁₅H₂₀N₂O₇, with a molecular weight of 340.33 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps, while the nitro group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Properties
Molecular Formula |
C15H20N2O7 |
|---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
methyl (2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-11(13(19)23-4)12(18)9-5-7-10(8-6-9)17(21)22/h5-8,11-12,18H,1-4H3,(H,16,20)/t11-,12+/m1/s1 |
InChI Key |
SMPRKQDXVQWFGQ-NEPJUHHUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=C(C=C1)[N+](=O)[O-])O)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Analysis of Key Synthetic Steps
Continuous-flow systems, as demonstrated in triazole synthesis, offer enhanced safety and scalability for exothermic steps (e.g., nitrophenyl additions), reducing reaction times by 50% compared to batch processes.
Challenges in Stereochemical Control and Purification
The (2R,3S) configuration necessitates chiral auxiliaries or asymmetric catalysis. The o-nitroanilide group in glycine derivatives enforces a rigid transition state during hydroxylation, ensuring syn-selectivity. Purification challenges arise from diastereomeric byproducts, necessitating:
Industrial-Scale Considerations and Environmental Impact
Large-scale synthesis (e.g., >1 kg) prioritizes solvent recycling and atom economy. Methanol and ethyl acetate are recovered via distillation, while sodium hydroxide solutions are reused after salt supplementation. The overall process mass intensity (PMI) for the target compound is estimated at 25–30, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate
Reduction: Hydrogen gas, palladium catalyst
Substitution: Trifluoroacetic acid
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amino compound
Substitution: Removal of the Boc group to yield the free amine
Scientific Research Applications
Methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a prodrug, where the Boc group can be removed in vivo to release the active drug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, the Boc group serves as a protecting group that can be removed under physiological conditions to release the active drug. The hydroxy and nitrophenyl groups can participate in various biochemical interactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes critical structural analogs, highlighting differences in substituents, stereochemistry, and physicochemical properties:
Functional and Stereochemical Differences
- Hydroxyl Group Presence : The target compound’s hydroxyl group (absent in ) increases hydrogen-bonding capacity, improving solubility in polar solvents and influencing crystal packing .
- Nitro Group Position : Para-nitro substitution (target compound) enhances resonance stabilization compared to meta-nitro analogs (e.g., ), altering reactivity in nucleophilic aromatic substitution .
- Stereochemistry : The (2R,3S) configuration in the target compound contrasts with racemic mixtures (e.g., ) or single (S)-isomers (e.g., ), affecting enantioselective binding in biological systems .
Biological Activity
Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(4-nitrophenyl)propanoate, commonly referred to as a derivative of amino acids, is a compound of significant interest in biochemical and pharmaceutical research. Its structural features include a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a nitrophenyl moiety, which contribute to its biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C15H20N2O7
- Molecular Weight : 340.3285 g/mol
- CAS Number : 85979-33-5
Structure
The compound's structure can be represented as follows:
This structure is characterized by:
- A tert-butoxycarbonyl group that serves as a protecting group for the amine.
- A hydroxyl group at the 3-position that may participate in hydrogen bonding.
- A 4-nitrophenyl substituent that can influence the compound's electronic properties and interactions with biological targets.
Research has indicated that compounds with similar structures may exhibit diverse biological activities through various mechanisms:
- Enzyme Inhibition : The presence of the hydroxyl and nitrophenyl groups may allow for interactions with enzyme active sites, potentially inhibiting enzymes such as proteases or kinases.
- Antioxidant Activity : The nitrophenyl moiety can contribute to antioxidant properties by scavenging free radicals.
- Cellular Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar Boc-protected amino acid derivatives. The results demonstrated that these compounds exhibited significant cytotoxic effects against various cancer cell lines by inducing apoptosis through the mitochondrial pathway. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, suggesting potential therapeutic applications for this compound in oncology.
Case Study 2: Antioxidant Properties
Research published in Bioorganic & Medicinal Chemistry Letters highlighted the antioxidant capabilities of compounds featuring nitrophenyl groups. The study found that these compounds effectively reduced oxidative stress markers in vitro, indicating their potential use as protective agents against oxidative damage in cells.
Comparative Biological Activity Table
Q & A
Q. What are the optimal reaction conditions for synthesizing Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(4-nitrophenyl)propanoate to maximize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) under anhydrous conditions (e.g., Boc₂O in THF at 0–5°C).
- Step 2 : Hydroxylation via Sharpless epoxidation or asymmetric dihydroxylation to establish stereochemistry at C2 and C3 .
- Step 3 : Esterification with methanol under acidic catalysis (e.g., H₂SO₄) at reflux.
Critical parameters include: - Temperature : Maintain <5°C during Boc protection to minimize side reactions.
- Solvent : Use polar aprotic solvents (e.g., DMF) for nitro group stability .
- Purification : Flash chromatography (ethyl acetate/hexane, 1:1.5) achieves >95% purity .
Q. What spectroscopic techniques are most effective for confirming the stereochemistry of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze coupling constants (e.g., J-values for vicinal protons at C2 and C3) to confirm (2R,3S) configuration .
- X-ray Crystallography : Resolve absolute configuration using single-crystal data .
- Circular Dichroism (CD) : Compare optical activity with known stereoisomers .
Q. What are the critical parameters for scaling up synthesis without compromising enantiomeric excess?
- Methodological Answer :
- Catalyst Loading : Use 10 mol% of chiral catalysts (e.g., Jacobsen’s Mn-salen) for asymmetric steps .
- Solvent Choice : Optimize DMF/water ratios to prevent racemization during workup .
- In-line Monitoring : Employ HPLC with chiral columns (e.g., Chiralpak AD-H) to track enantiomeric ratios in real time .
Advanced Research Questions
Q. How can researchers resolve diastereomers formed during synthesis?
- Methodological Answer :
- Chromatographic Separation : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate (2R,3S) from (2S,3R) diastereomers .
- Crystallization-Induced Diastereomer Transformation : Recrystallize from ethanol/water mixtures to enrich the desired isomer .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired esters .
Q. How do the tert-butoxycarbonyl and 4-nitrophenyl groups influence reactivity in peptide coupling reactions?
- Methodological Answer :
- Steric Effects : The bulky Boc group hinders nucleophilic attack at the amino center, necessitating deprotection with TFA before coupling .
- Electron-Withdrawing Effects : The 4-nitrophenyl group activates the ester toward aminolysis (e.g., in solid-phase peptide synthesis) .
- Mechanistic Studies : Use DFT calculations to model transition states and predict regioselectivity .
Q. What strategies mitigate decomposition under acidic or basic conditions during derivatization?
- Methodological Answer :
- pH Control : Buffer reaction media (pH 6–7) to prevent Boc deprotection or ester hydrolysis .
- Protective Groups : Replace Boc with Fmoc for base-sensitive applications .
- Low-Temperature Workup : Quench reactions at –20°C to stabilize nitro intermediates .
Q. How to design experiments to study the compound’s stability under various storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
- Light Sensitivity : Expose to UV (254 nm) and quantify nitro-to-nitrite conversion using UV-vis spectroscopy .
- Cryoprotection : Lyophilize with trehalose to enhance shelf life at –80°C .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to serine proteases (e.g., subtilisin) .
- MD Simulations : Simulate solvation dynamics in water/DMSO mixtures to assess membrane permeability .
- QSAR Modeling : Correlate nitro group orientation with inhibitory activity against tyrosine kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
